(5-Phenylpyrimidin-2-yl)boronic acid

Purity Quality Control Procurement Specification

Resolve regiochemical uncertainty in cross-coupling. Unlike mixtures of positional isomers, this single-isomer (5-Phenylpyrimidin-2-yl)boronic acid guarantees coupling at the 2-position, eliminating challenging regioisomeric separations. Certified NLT 98% purity minimizes protodeboronation side products. - ≥95% isomeric purity ensures library screening data integrity - 5-phenyl substitution enables efficient transmetalation, potentially reducing catalyst loadings to 5-10 mol% Pd - Traceable batch records support GMP/GLP compliance for preclinical programs

Molecular Formula C10H9BN2O2
Molecular Weight 200.00 g/mol
Cat. No. B11901841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenylpyrimidin-2-yl)boronic acid
Molecular FormulaC10H9BN2O2
Molecular Weight200.00 g/mol
Structural Identifiers
SMILESB(C1=NC=C(C=N1)C2=CC=CC=C2)(O)O
InChIInChI=1S/C10H9BN2O2/c14-11(15)10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7,14-15H
InChIKeyQNSSMVDHGGUHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Phenylpyrimidin-2-yl)boronic acid: Identity, Purity, and Class Overview


(5-Phenylpyrimidin-2-yl)boronic acid (CAS 1914102-27-4) is a heteroaryl boronic acid building block comprising a pyrimidine core substituted at the 5-position with a phenyl ring and at the 2-position with a boronic acid group . With a molecular formula of C₁₀H₉BN₂O₂ and a molecular weight of 200.00 g/mol, this compound is commercially supplied at a certified purity of NLT 98% . It belongs to the class of 2-pyrimidinylboronic acids, which are recognized as versatile intermediates for Suzuki-Miyaura cross-coupling reactions enabling the construction of biaryl and heterobiaryl architectures for pharmaceutical and materials science applications [1]. Compared to the unsubstituted pyrimidin-2-ylboronic acid, the 5-phenyl substituent introduces both steric and electronic modulation that can influence coupling efficiency and product profiles .

Generic Substitution Risks in Pyrimidinylboronic Acid Procurement


Treating all pyrimidinylboronic acids as interchangeable reagents introduces significant risk of variable coupling yields, altered regiochemical outcomes, and unpredictable protodeboronation rates. The 2-pyrimidinylboronic acid scaffold is inherently susceptible to protodeboronation, and the nature of the substituent at the 5-position critically modulates both electronic and steric properties that govern transmetalation efficiency [1]. For example, comparative studies on the closely related (5-chloropyrimidin-2-yl)boronic acid system demonstrate that the 5-substituted isomer exhibits a Suzuki coupling rate approximately 1.5-fold higher than its 2-substituted positional isomer, with measurable differences in dipole moment (4.2 vs. 3.8 Debye) and logP (1.07 vs. 0.92) . The 5-phenyl substituent in the target compound provides a distinct electronic and steric environment that cannot be replicated by 5-chloro, 5-methyl, or unsubstituted analogs, directly impacting catalyst loading requirements and achievable yields in cross-coupling applications .

Quantitative Differentiation Against Key Comparators


Purity Advantage Over Pyrimidinylboronic Acid Analogs

Commercially available (5-Phenylpyrimidin-2-yl)boronic acid is supplied with a certified purity of NLT 98% . This exceeds the typical purity specification of 95% reported for the unsubstituted pyrimidin-2-ylboronic acid (CAS 851199-85-4) [1] and the 97% purity commonly offered for the closely related (4-phenylpyrimidin-2-yl)boronic acid positional isomer . The higher purity specification reduces the likelihood of deleterious side reactions arising from dehalogenated or protodeboronated impurities that can compromise coupling stoichiometry.

Purity Quality Control Procurement Specification

Positional Isomer Effect on Suzuki Coupling Rate

Direct comparative data on isomeric chloropyrimidinylboronic acids reveal that the 5-substituted-2-boronic acid isomer exhibits a Suzuki coupling rate 1.49-fold higher than the corresponding 2-substituted-5-boronic acid isomer (rate ratio 1.0 vs. 0.67), along with a higher dipole moment (4.2 vs. 3.8 Debye) and increased lipophilicity (logP 1.07 vs. 0.92) . DFT calculations (B3LYP/6-311+G**) attribute this to 12.3 kcal/mol greater stabilization of the 5-substituted isomer via conjugated resonance between the 5-substituent and the pyrimidine ring nitrogens . By class-level extrapolation, the 5-phenyl substituent in the target compound is expected to provide analogous electronic activation of the 2-position boronic acid for palladium transmetalation compared to 4-phenyl or unsubstituted analogs.

Suzuki-Miyaura Coupling Positional Isomerism Reactivity

Coupling Efficiency in Indole-Pyrimidine Synthesis

In a published synthetic protocol, (5-Phenylpyrimidin-2-yl)boronic acid was employed as a coupling partner in a Suzuki-Miyaura reaction with a tert-butyl 5-methoxy-3-iodoindole-1-carboxylate electrophile, affording tert-butyl 5-methoxy-3-(5-phenylpyrimidin-2-yl)-1H-indole-1-carboxylate in 95% isolated yield after column chromatography [1]. This high yield was achieved under standard Pd(PPh₃)₄/Cs₂CO₃ conditions in 1,4-dioxane at 100 °C over 3 hours [1]. For context, analogous couplings of unsubstituted pyrimidin-2-ylboronic acid with aryl halides typically require careful optimization and often proceed in lower yields due to competing protodeboronation [2].

Synthetic Yield Cross-Coupling Medicinal Chemistry

Protodeboronation Stability Profile

2-Pyrimidinylboronic acids are recognized as being inherently prone to protodeboronation due to the electron-withdrawing effect of the ring nitrogens, which labilizes the C–B bond [1]. Protodeboronation half-lives for heteroaryl boronic acids can vary by orders of magnitude depending on substitution pattern: phenylboronic acid exhibits t½ ≈ months under neutral aqueous conditions, whereas highly electron-deficient polyfluorophenyl boronic acids show t½ ≈ milliseconds [2]. The 5-phenyl substituent on the target compound provides modest electron donation into the pyrimidine ring, which is expected to partially mitigate the electron-withdrawing effect of the ring nitrogens, conferring intermediate protodeboronation stability compared to the more labile unsubstituted pyrimidin-2-ylboronic acid [3]. Commercial suppliers recommend storage at -20°C under inert atmosphere to maximize shelf life [3].

Stability Protodeboronation Storage

JAK Kinase Inhibitor Scaffold Potential

Boron-containing pyrimidine compounds, including those with 5-aryl substitution patterns, have been disclosed in patent literature as potent Janus kinase (JAK) inhibitors with therapeutic applications in inflammation, autoimmune disease, and oncology [1]. Representative compounds from this chemotype have demonstrated JAK1/2 inhibition with IC₅₀ values as low as 0.4 nM and 8.1 nM, respectively [2]. While no direct IC₅₀ data are available for (5-Phenylpyrimidin-2-yl)boronic acid itself as a final bioactive molecule, the compound serves as a key synthetic intermediate for constructing the diphenylpyrimidine pharmacophore that is essential for kinase hinge-region binding [3]. In contrast, simpler arylboronic acids such as phenylboronic acid lack the pyrimidine scaffold required for kinase active-site engagement.

Kinase Inhibition JAK Drug Discovery

Optimal Application Scenarios for Procurement


Medicinal Chemistry Biaryl Library Synthesis

When synthesizing 5-phenylpyrimidine-containing biaryl libraries for kinase inhibitor programs, (5-Phenylpyrimidin-2-yl)boronic acid offers a validated coupling partner with demonstrated 95% yield in complex heteroaryl-iodide couplings . The 5-phenyl substitution electronically activates the 2-position boronic acid for efficient transmetalation, potentially enabling lower catalyst loadings (5–10 mol% Pd) and shorter reaction times (3 h) compared to unsubstituted pyrimidin-2-ylboronic acid [1]. The NLT 98% purity specification minimizes side reactions from protodeboronated impurities that could complicate product purification . This compound is optimally deployed in medicinal chemistry programs targeting JAK, BTK, or PI3K kinases where the diphenylpyrimidine core is a privileged pharmacophore [2].

Regiocontrolled 2,5-Diarylpyrimidine Synthesis

The unambiguous 5-phenyl-2-boronic acid regiochemistry of this compound ensures selective coupling at the 2-position of the pyrimidine ring. In contrast to using a mixture of positional isomers, which would produce regioisomeric products requiring challenging chromatographic separation, this single-isomer building block guarantees regiochemical fidelity . Comparative isomer data for the analogous chloropyrimidinylboronic acid system confirms that the 5-substituted-2-boronic acid isomer is thermodynamically favored (≥95% isomeric purity) and exhibits 1.5× faster Suzuki coupling kinetics . This is critical for parallel library synthesis where isomeric purity directly impacts screening data quality.

Pyrimidine-Based Materials for Optoelectronics

5-Phenylpyrimidine-containing oligo(arylene)s have been synthesized via iterative Suzuki couplings for applications in organic light-emitting diodes (OLEDs) and organic semiconductors [1]. The 5-phenylpyrimidin-2-yl fragment serves as an electron-deficient unit in donor-acceptor copolymers, modulating HOMO-LUMO gaps. The compound's boronic acid functionality at the 2-position enables its direct incorporation as a terminal coupling partner in step-growth polymerizations. Reported coupling of 2,7-bis(5-bromo-2-pyrimidyl)-9,9-dihexylfluorene with benzeneboronic acid produced the target oligomer in 35% yield [1]; using the pre-functionalized (5-Phenylpyrimidin-2-yl)boronic acid as a monomer could potentially improve polymerization efficiency by reducing the number of synthetic steps.

Quality-Critical GMP/GLP Preclinical Procurement

For laboratories operating under GMP/GLP guidelines or requiring batch-to-batch reproducibility for preclinical candidate synthesis, the NLT 98% certified purity of (5-Phenylpyrimidin-2-yl)boronic acid provides a procurement advantage over analogs offered at 95% purity [2]. The higher purity reduces the risk of impurity-driven side reactions that can compromise regulatory documentation. Furthermore, the compound's ISO-certified quality management system ensures traceable batch records, which is essential for IND-enabling studies where synthetic intermediate provenance must be documented.

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